1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol
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Overview
Description
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 2,4-dimethylaniline, undergoes nitration followed by reduction to yield 2,4-dimethylphenylamine.
Phenothiazine Formation: Phenothiazine is synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The 2,4-dimethylphenylamine is then coupled with phenothiazine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Scientific Research Applications
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties.
Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It may be used in the development of dyes and pigments due to its phenothiazine core.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound may bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C23H24N2OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol |
InChI |
InChI=1S/C23H24N2OS/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25/h3-13,18,24,26H,14-15H2,1-2H3 |
InChI Key |
XHHUKKMWEOPFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C |
Origin of Product |
United States |
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